4-chloro-N-formylbenzamide

説明

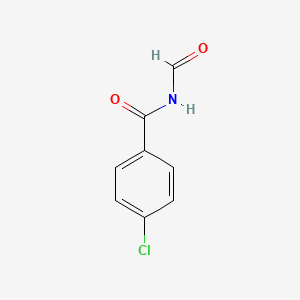

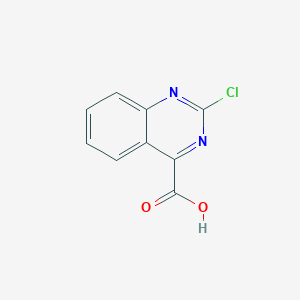

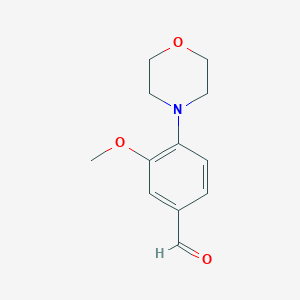

4-chloro-N-formylbenzamide is a chemical compound with the molecular formula C8H6ClNO2 . It is also known as Rebamipide Impurity 1 .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-formylbenzamide consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 183.592 Da and the monoisotopic mass is 183.008713 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-formylbenzamide include a density of 1.320±0.06 g/cm3, a melting point of 158-160 °C, and a pKa of 10.60±0.46 . It also has a molar mass of 183.59 .科学的研究の応用

Synthesis of N-formylbenzamides

“4-chloro-N-formylbenzamide” is used in the synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine . This method is described as facile and avoids the need for anhydrous conditions, making it a valuable tool in chemical synthesis .

Use in Spectrophotometric Methods

The compound is used in the development of spectrophotometric methods for the quantification of Rebamipide and its impurities . These methods are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .

Formulation of Solid Dispersions

“4-chloro-N-formylbenzamide” is used in the formulation of solid dispersions of Rebamipide . This is done to improve the bioavailability of Rebamipide, which is under 10% in humans due to its low aqueous solubility and permeability .

Anti-Ulcer Agent

Rebamipide, the parent compound of “4-chloro-N-formylbenzamide”, is a potent anti-ulcer agent . It enhances the protective gastric mucosal lining by increasing the concentration of prostaglandin E2 in the gastric mucosa and reducing free radical production .

Treatment of Dry Eyes

Rebamipide is also used as an ophthalmic solution to treat patients suffering from dry eyes . As an impurity of Rebamipide, “4-chloro-N-formylbenzamide” could potentially have similar applications.

Stability-Indicating Determination

“4-chloro-N-formylbenzamide” is used in stability-indicating methods for the determination of Rebamipide in the presence of its acid-degradation products . This is crucial for ensuring the stability and efficacy of Rebamipide in pharmaceutical formulations .

作用機序

Target of Action

4-Chloro-N-formylbenzamide, also known as Rebamipide Impurity 2, is an impurity of Rebamipide . Rebamipide is a gastroprotective drug developed for the treatment of peptic ulcer disease . The primary targets of Rebamipide are the gastric mucosal lining, prostaglandin E2 in the gastric mucosa, and free radicals .

Mode of Action

Rebamipide’s mechanisms of action are different from anti-secretory drugs . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . Major properties of rebamipide include stimulation of prostaglandin and mucus glycoprotein synthesis, inhibition of reactive oxygen species, inflammatory cytokines and chemokines, and inhibition of neutrophils activation .

Biochemical Pathways

Rebamipide affects several biochemical pathways. It stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for the protection and healing of the gastric mucosa . It also inhibits the production of reactive oxygen species and inflammatory cytokines and chemokines, thereby reducing inflammation and oxidative stress .

Pharmacokinetics

Rebamipide, the parent compound, is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . More research is needed to understand the ADME properties of 4-Chloro-N-formylbenzamide and their impact on bioavailability.

Result of Action

The result of Rebamipide’s action is the acceleration and improvement of ulcer healing and reduction of ulcer recurrence rate . It achieves this by enhancing the protective gastric mucosal lining, increasing the concentration of prostaglandin E2 in the gastric mucosa, and reducing free radical production .

特性

IUPAC Name |

4-chloro-N-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGLJCRHCRDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-formylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline](/img/structure/B3333085.png)

![5-(2-Diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-4-one](/img/structure/B3333122.png)

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)